
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C6H7F3O3. It is a colorless liquid known for its use as an intermediate in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate can be synthesized through the esterification of 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed as a catalyst in cyclization, oxidation, and halogenation reactions.
Mecanismo De Acción
The compound exerts its effects through its reactive ester functional group, which can undergo hydrolysis, oxidation, and reduction. These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
- tert-Butyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4,4-trifluoroacetoacetate
Uniqueness
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is unique due to its specific ester functional group and the presence of the trifluoromethyl group, which imparts distinct reactivity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C6H7F3O3 |
|---|---|
Peso molecular |
184.11 g/mol |
Nombre IUPAC |
methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3 |
Clave InChI |
SHOKQWOGRHPXTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


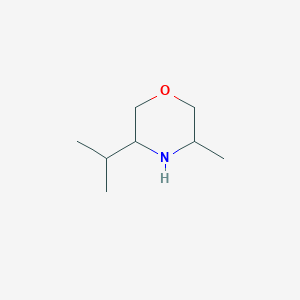
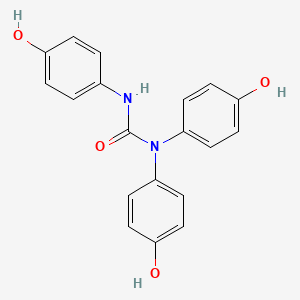
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
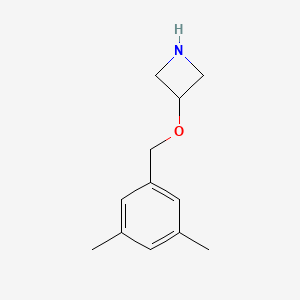
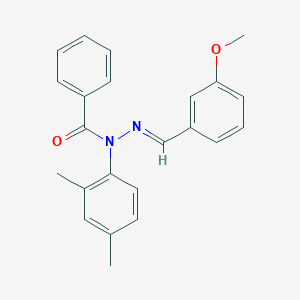


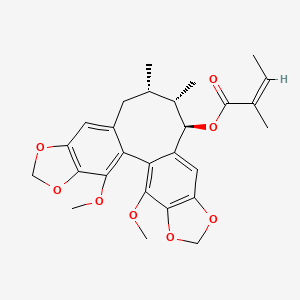
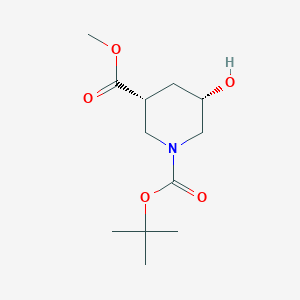
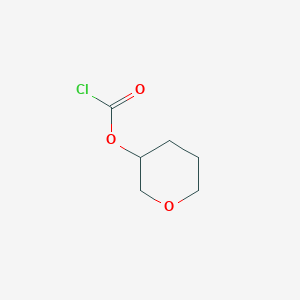
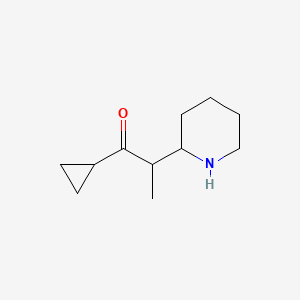
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
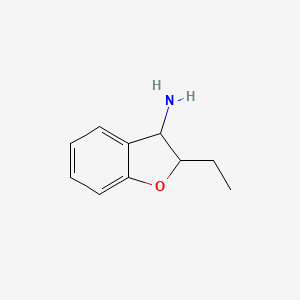
![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
